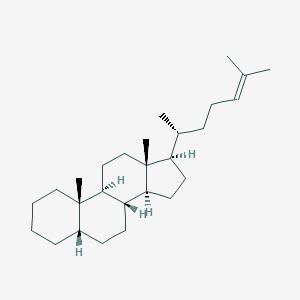

5beta-Cholest-24-ene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14949-23-6 |

|---|---|

Molekularformel |

C27H46 |

Molekulargewicht |

370.7 g/mol |

IUPAC-Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h9,20-25H,6-8,10-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

PBTPKPBUTVVLKU-CJPSHIORSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomerische SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

Kanonische SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Synonyme |

5β-Cholest-24-ene |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways Involving 5beta Cholest 24 Ene

Primary Bile Acid Biosynthesis Pathways

In humans, the primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol. nih.govmdpi.com The synthesis occurs through two main routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.gov The classical pathway, considered the major route in adults, is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the entire process. nih.govelsevier.esoup.com The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). nih.govfrontiersin.org

The structure of 5beta-Cholest-24-ene is fundamental to the peroxisomal β-oxidation stage of bile acid synthesis. Specifically, it appears as an enoyl-CoA thioester, such as 3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA or 3α,7α-dihydroxy-5β-cholest-24-enoyl-CoA. core.ac.uksmpdb.ca The formation of the double bond at the C-24 position is a crucial step in the process that shortens the C27 cholesterol side chain to the C24 carboxyl group characteristic of mature bile acids. genome.jpcocukmetabolizma.com This desaturation is the initial reaction of the peroxisomal β-oxidation spiral, setting up the subsequent hydration and cleavage reactions necessary to remove a three-carbon unit (as propionyl-CoA). core.ac.uknih.gov

The journey from cholesterol to the 24-ene intermediate involves several modifications to the steroid nucleus and the activation of the side chain.

Initial Ring Modifications : The classical pathway begins in the endoplasmic reticulum where cholesterol is converted to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov This is followed by the action of 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase (HSD3B7), which converts it to 7α-hydroxy-4-cholesten-3-one. nih.gov

The Cholic vs. Chenodeoxycholic Acid Branch Point : The intermediate 7α-hydroxy-4-cholesten-3-one is at a critical fork in the road. imrpress.com

To produce cholic acid, the enzyme sterol 12α-hydroxylase (CYP8B1) adds a hydroxyl group at the 12α position, forming 7α,12α-dihydroxy-4-cholesten-3-one. nih.gov

If CYP8B1 does not act on the intermediate, the pathway proceeds toward chenodeoxycholic acid. nih.govresearchgate.net

Formation of C27 Precursors : The resulting intermediates are then reduced by cytosolic enzymes (Δ⁴-3-oxosteroid-5β-reductase and 3α-hydroxysteroid dehydrogenase) to form the stable C27 precursors: 5β-cholestane-3α,7α,12α-triol for the cholic acid pathway and 5β-cholestane-3α,7α-diol for the chenodeoxycholic acid pathway. mdpi.com

Side-Chain Oxidation and Activation : The side chain of these C27 sterols is hydroxylated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). frontiersin.orgki.se Following further oxidation, the resulting C27 carboxylic acid is activated to its coenzyme A (CoA) thioester by bile acyl-CoA synthetase (BACS). hmdb.ca This forms intermediates like (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA (THC-CoA) and its dihydroxy equivalent. hmdb.ca

Formation of the 24-ene Intermediate : These C27-bile acyl-CoAs are transported into peroxisomes for side-chain cleavage. cocukmetabolizma.com The first step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase 2 (ACOX2), which introduces a double bond at the C-24 position, yielding the key intermediate containing the 5beta-Cholest-24-ene structure, for instance, 3α,7α,12α-trihydroxy-5β-cholest-24-en-26-oyl-CoA. core.ac.ukcocukmetabolizma.com

Once the 24-ene intermediate is formed within the peroxisome, it undergoes a series of reactions to complete the formation of C24 bile acids.

The conversion of the trihydroxy-24-ene intermediate to cholic acid involves the final steps of peroxisomal β-oxidation. core.ac.ukcocukmetabolizma.com

Table 1: Peroxisomal Conversion to Cholic Acid

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Desaturation | (25R)-3α,7α,12α-Trihydroxy-5β-cholestan-26-oyl-CoA | Acyl-CoA Oxidase 2 (ACOX2) | 3α,7α,12α-Trihydroxy-5β-cholest-24-en-26-oyl-CoA |

| Hydration | 3α,7α,12α-Trihydroxy-5β-cholest-24-en-26-oyl-CoA | D-bifunctional protein (DBP), Hydratase unit | (24R,25R)-3α,7α,12α,24-Tetrahydroxy-5β-cholestanoyl-CoA |

| Dehydrogenation | (24R,25R)-3α,7α,12α,24-Tetrahydroxy-5β-cholestanoyl-CoA | D-bifunctional protein (DBP), Dehydrogenase unit | 3α,7α,12α-Trihydroxy-24-keto-5β-cholestanoyl-CoA |

| Thiolytic Cleavage | 3α,7α,12α-Trihydroxy-24-keto-5β-cholestanoyl-CoA | Sterol carrier protein X (SCPx) | Cholyl-CoA + Propionyl-CoA |

Data sourced from Ferdinandusse & Houten (2006). core.ac.uk

The resulting Cholyl-CoA is then typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being exported from the hepatocyte. nih.govwikipedia.org

The synthesis of chenodeoxycholic acid from its corresponding 24-ene intermediate follows an analogous pathway, differing only in the absence of the 12α-hydroxyl group. elsevier.esjci.orgpnas.orgnih.gov The process begins with 3α,7α-dihydroxy-5β-cholestanoyl-CoA, which is desaturated to form 3α,7α-dihydroxy-5β-cholest-24-enoyl-CoA. smpdb.ca

Table 2: Peroxisomal Conversion to Chenodeoxycholic Acid

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Desaturation | 3α,7α-Dihydroxy-5β-cholestanoyl-CoA | Peroxisomal acyl-coenzyme A oxidase 2 (ACOX2) | 3α,7α-Dihydroxy-5β-cholest-24-enoyl-CoA |

| Hydration | 3α,7α-Dihydroxy-5β-cholest-24-enoyl-CoA | Peroxisomal multifunctional enzyme type 2 | 3α,7α,24-Trihydroxy-5β-cholestanoyl-CoA |

| Dehydrogenation | 3α,7α,24-Trihydroxy-5β-cholestanoyl-CoA | Peroxisomal multifunctional enzyme type 2 | Chenodeoxycholoyl-CoA |

| Thiolytic Cleavage | Chenodeoxycholoyl-CoA | Peroxisomal thiolase | Chenodeoxycholoyl-CoA + Propionyl-CoA |

Data sourced from SMPDB and other pathway analyses. smpdb.canih.govcapes.gov.br

Like cholyl-CoA, chenodeoxycholoyl-CoA is also conjugated with glycine or taurine. nih.gov

Conversion of 5beta-Cholest-24-ene to Downstream Primary Bile Acids

Pathways to Cholic Acid

Alternative Bile Acid Biosynthesis Pathways

Besides the primary classical and acidic pathways that utilize peroxisomal β-oxidation and thus a 24-ene intermediate, other minor pathways for bile acid synthesis exist. One such route is the 25-hydroxylation pathway. cocukmetabolizma.comresearchgate.net This pathway involves the microsomal enzyme sterol 25-hydroxylase (CH25H), which can act on intermediates like 5β-cholestane-3α,7α,12α-triol to generate 5β-cholestane-3α,7α,12α,25-tetrol. cocukmetabolizma.comnih.gov This tetrol is further hydroxylated at the 24-position and then cleaved to yield cholic acid and acetone, bypassing the need for peroxisomal β-oxidation. cocukmetabolizma.com While chemical synthesis studies have shown that 5β-cholestane-3α,7α,12α,25-tetrol can be dehydrated to form 5beta-cholest-24-ene-3alpha,7alpha,12alpha-triol, the primary biological relevance of the 24-ene structure is as a transient enoyl-CoA intermediate in the dominant peroxisomal pathway. nih.gov

Involvement of 24-Hydroxylation Pathways

The introduction of a hydroxyl group at the C-24 position of the sterol side chain is a critical step in certain metabolic routes. In the brain, cholesterol is converted to 24-hydroxycholesterol, which is then transported to the liver for conversion into bile acids. nih.gov This pathway represents a key mechanism for cholesterol elimination from the brain. nih.gov The conversion process in the liver can lead to the formation of chenodeoxycholate, a primary bile acid, and involves intermediates such as 5beta-cholestan-7alpha,24(S)-diol-3-one. nih.gov

The significance of 24-hydroxylation is further highlighted in the context of certain metabolic disorders. For example, in cerebrotendinous xanthomatosis (CTX), a defect in the (24S)-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol (B232054) can block its conversion to (24S) 5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol and ultimately cholic acid. wikipedia.org To better understand these enzymatic steps, synthetic analogs like 5beta-cholest-24-ene-3alpha,7alpha,12alpha-triol have been utilized in research. wikipedia.org

Furthermore, synthetic studies have focused on creating various stereoisomers of 24-hydroxylated compounds, such as 3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oic acids, to identify them as possible intermediates in the biosynthesis of bile acids. guidetopharmacology.orgfishersci.pt These studies often involve the chemical transformation of related precursors, including methyl 3α,7α-dihydroxy-5β-cholest-24-en-26-oates, to elucidate the stereochemistry of the metabolic products. fishersci.pt The biosynthesis of cholest-5-ene-3beta,24-diol (cerebrosterol) has been demonstrated in bovine cerebral cortical microsomes, confirming the existence of these 24-hydroxylation pathways in mammals. fishersci.ca

Interplay with Other Oxysterol Metabolic Routes

Oxysterols, which are oxygenated derivatives of cholesterol, are not merely metabolic intermediates but also active signaling molecules. hmdb.calipidmaps.org The pathways involving 5beta-cholest-24-ene are intricately linked with other oxysterol metabolic routes. Oxysterols can be formed enzymatically, as initial steps in the synthesis of bile acids and steroid hormones, or non-enzymatically through interaction with reactive oxygen species. hmdb.ca

The 24-hydroxylation pathway is one of several routes for oxysterol generation and subsequent metabolism. Major oxysterols found in human circulation include 27-hydroxycholesterol, 24-hydroxycholesterol, and 7α-hydroxycholesterol, which are formed by the cytochrome P450 enzymes CYP27A1, CYP46A1, and CYP7A1, respectively. cenmed.com 24S-hydroxycholesterol (24S-OHC), primarily synthesized in the brain, acts as a potent ligand for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis and inflammation. nih.gov

Once 24S-OHC enters the general circulation, it can be further processed in the liver. nih.gov One major fate is 7α-hydroxylation by the enzyme CYP39A1, which directs the molecule into the bile acid synthesis pathway. nih.gov Alternatively, it can be conjugated with sulfate (B86663) or glucuronic acid to facilitate its elimination. nih.gov It's estimated that about half of the 24S-OHC formed in the human body is converted into bile acids. lipidmaps.org The initial hydroxylation of the cholesterol ring, for instance at the 7α-position, can precede side-chain modifications, making the sterol a substrate for enzymes like 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7), which converts the 3β-hydroxy-Δ5 structure to a 3-oxo-Δ4 configuration. thegoodscentscompany.com This demonstrates the complex interplay and branching nature of oxysterol metabolic pathways.

Steroidal Side-Chain Degradation Mechanisms (Beta-Oxidation)

The degradation of the cholesterol side chain is a key process in the formation of C24 bile acids from C27 sterols. This shortening of the aliphatic side chain occurs through a mechanism analogous to the beta-oxidation of fatty acids, primarily within peroxisomes. nih.govwikipedia.org

Studies using rat liver homogenates have shown that the degree of hydroxylation on the steroid nucleus influences the efficiency of side-chain cleavage. wikipedia.org For instance, di- and trihydroxy-5 beta-cholestan-26-oic acids are effectively metabolized to their corresponding C24-bile acids, with 5 beta-cholest-24-en-26-oic acids identified as C27-intermediates in this process. wikipedia.org

The peroxisomal beta-oxidation pathway involves a series of enzymatic reactions. One key step is the conversion of 3a,7a-dihydroxy-5b-cholestanoyl-CoA to 3a,7a-dihydoxy-5b-cholest-24-enoyl-CoA, which is catalyzed by peroxisomal acyl-coenzyme A oxidase 2. nih.gov The resulting Δ24-unsaturated intermediate is then hydrated by a bifunctional protein to form 3a,7a,24-trihydoxy-5b-cholestanoyl-CoA. nih.govresearchgate.net This hydration step, catalyzed by enzymes like 3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-enoyl-CoA hydratase, is highly diastereoselective. researchgate.netwikipedia.org

| Enzyme/Protein | Reaction Catalyzed | Cellular Location | Significance |

|---|---|---|---|

| Peroxisomal Acyl-CoA Oxidase 2 | Desaturation of C27-acyl-CoA to form a C24-enoyl-CoA intermediate. nih.gov | Peroxisome | A key step in the beta-oxidation of the sterol side chain. nih.gov |

| D-bifunctional protein (DBP) | Hydration of the C24 double bond and subsequent dehydrogenation. researchgate.net | Peroxisome | Exhibits high stereospecificity, crucial for forming the correct bile acid structure. researchgate.net |

| 3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-enoyl-CoA hydratase | Hydration of the Δ24 double bond of the enoyl-CoA intermediate. wikipedia.org | Peroxisome | Part of a multifunctional enzyme (perMFE-2 in rats) in the cholic acid biosynthesis pathway. wikipedia.org |

Comparative Metabolic Studies Across Biological Systems

The biosynthesis and utilization of sterols exhibit significant diversity across different biological kingdoms. While animals primarily synthesize cholesterol, fungi and some protists, like trypanosomes, produce ergosterol (B1671047). nih.gov Plants, in contrast, synthesize a complex mixture of phytosterols (B1254722), with β-sitosterol, stigmasterol (B192456), and campesterol (B1663852) being the most abundant. researchgate.net

This diversity arises from variations in the sterol biosynthesis pathways. For example, animal and fungal steroidogenesis proceeds via the intermediate lanosterol (B1674476), whereas plants utilize cycloartenol (B190886). researchgate.net The enzymes involved in these pathways can also differ significantly, leading to phylum-specific products. nih.gov

Furthermore, not all organisms are capable of de novo sterol synthesis. Insects, for instance, are sterol auxotrophs and must acquire sterols from their diet. nih.gov Phytophagous insects have evolved mechanisms to dealkylate C28 and C29 plant sterols to produce the C27 cholesterol required for their development and as a precursor for molting hormones. nih.gov Similarly, some marine invertebrates obtain sterols from symbiotic algae and may modify them, for example, by dealkylating C29 sterols. ontosight.ai Certain oomycetes are also dependent on their hosts for sterols, having lost the genes for sterol biosynthesis. researchgate.net

| Organism Group | Primary Sterol(s) | Biosynthesis Capability |

|---|---|---|

| Animals | Cholesterol nih.gov | De novo synthesis via lanosterol researchgate.net |

| Fungi | Ergosterol nih.gov | De novo synthesis via lanosterol researchgate.net |

| Plants | β-sitosterol, Stigmasterol, Campesterol researchgate.net | De novo synthesis via cycloartenol researchgate.net |

| Insects | Cholesterol (often derived from diet) nih.gov | Incapable of de novo synthesis; modify dietary sterols nih.gov |

| Saprolegniales (Oomycetes) | Cholesterol, Desmosterol (B1670304), Fucosterol researchgate.net | De novo synthesis via lanosterol researchgate.net |

| Peronosporales (Oomycetes) | None (Host-dependent) researchgate.net | Incapable of de novo synthesis researchgate.net |

The metabolism of sterols, including compounds with the 5-beta configuration, can vary significantly between species. These differences are evident in the metabolic products found in different animals and the microbial communities they host. For instance, studies on rat strains have shown that intestinal bacteria metabolize the plant sterol stigmasterol primarily into a 5beta-H stanol, indicating a microbial capacity for reducing the Δ5 double bond that can differ even between strains of the same species. mdpi.com

The gut microbiota plays a crucial role in sterol metabolism, particularly in the conversion of cholesterol to coprostanol, a 5-beta reduced stanol. uni.lufishersci.ca The specific bacterial species responsible and the exact biochemical pathways can differ among host species, contributing to interspecies variations in sterol profiles. fishersci.ca Given these interspecies differences in bile acid composition and metabolism, findings from animal models may not always be directly translatable to human physiology, underscoring the importance of human-specific studies. nih.gov Broader metabolic studies comparing various mammals, including humans, have revealed multiple significant differences in the levels of measured metabolites, further highlighting that metabolic pathways and their regulation are often species-specific. ru.ac.za

Enzymology and Molecular Mechanisms of 5beta Cholest 24 Ene Transformations

Enzymatic Hydroxylation Reactions

Hydroxylation, the introduction of a hydroxyl group (-OH) into an organic compound, is a pivotal step in modifying the properties of 5beta-cholest-24-ene, rendering it more water-soluble and susceptible to further metabolic conversions. This process is primarily mediated by a superfamily of heme-containing enzymes known as cytochromes P450. wikipedia.org

Cytochrome P450 Enzymes Mediating Hydroxylations

Several cytochrome P450 (CYP) enzymes play critical roles in the hydroxylation of cholesterol and its derivatives, including intermediates in the 5beta-cholestane pathway. These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum or mitochondria. wikipedia.orgnih.govdiva-portal.org

CYP39A1: This enzyme, also known as oxysterol 7-alpha-hydroxylase, is a key player in an alternative pathway for bile acid synthesis, particularly in the brain. nih.govuniprot.orggenecards.org It primarily catalyzes the 7α-hydroxylation of 24-hydroxycholesterol, a metabolite formed from cholesterol by CYP46A1. ontosight.airesearchgate.netnih.gov This reaction is crucial for the elimination of cholesterol from the brain. uniprot.orgresearchgate.net While its direct action on 5beta-cholest-24-ene is less characterized, its role in hydroxylating structurally similar oxysterols highlights its importance in the broader context of sterol metabolism.

CYP7A1: As cholesterol 7α-hydroxylase, CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis in the liver. researchgate.netnih.govfrontiersin.org It introduces a hydroxyl group at the 7α-position of cholesterol, initiating a cascade of reactions leading to the formation of cholic acid and chenodeoxycholic acid. researchgate.netatlasgeneticsoncology.org Although its primary substrate is cholesterol, CYP7A1 can also hydroxylate other oxysterols, indicating a potential role in the metabolism of various cholesterol precursors and derivatives. diva-portal.orgatlasgeneticsoncology.org

CYP46A1: Predominantly expressed in the brain, CYP46A1, or cholesterol 24-hydroxylase, is responsible for converting cholesterol into 24S-hydroxycholesterol. nih.govresearchgate.netfrontiersin.org This hydroxylation at the C-24 position of the sterol side chain is the main pathway for cholesterol turnover and elimination from the central nervous system. frontiersin.org The product, 24S-hydroxycholesterol, can then be further metabolized in the liver, including by CYP39A1. researchgate.netnih.gov

The following table summarizes the key features of these cytochrome P450 enzymes:

| Enzyme | Primary Function | Primary Location | Key Substrate(s) | Product(s) |

|---|---|---|---|---|

| CYP39A1 | 7α-hydroxylation of oxysterols | Liver, Brain nih.gov | 24-hydroxycholesterol ontosight.ai | 7α,24-dihydroxycholesterol nih.gov |

| CYP7A1 | Rate-limiting step in classic bile acid synthesis | Liver atlasgeneticsoncology.org | Cholesterol atlasgeneticsoncology.org | 7α-hydroxycholesterol nih.gov |

| CYP46A1 | Cholesterol turnover in the brain | Brain frontiersin.org | Cholesterol nih.gov | 24S-hydroxycholesterol frontiersin.org |

Regiospecificity and Stereospecificity of Hydroxylations

Enzymatic hydroxylations in sterol metabolism are characterized by high degrees of regiospecificity and stereospecificity, meaning the hydroxyl group is introduced at a specific position and with a defined three-dimensional orientation. d-nb.infonih.govresearchgate.net

Regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular site on the substrate molecule. For instance, CYP7A1 specifically hydroxylates the C7 position of the steroid nucleus, while CYP46A1 targets the C24 position of the side chain. nih.govfrontiersin.org This precise control ensures the correct sequence of metabolic events.

Stereospecificity dictates the spatial arrangement of the newly introduced hydroxyl group. The hydroxylation at the 7-position by CYP7A1 is stereospecific for the α-configuration. nih.gov Similarly, the hydroxylation of the cholesterol side chain can lead to specific stereoisomers, which is critical for the subsequent recognition and processing by other enzymes in the pathway. nih.govnih.gov The active site of each P450 enzyme is uniquely shaped to bind the sterol substrate in a specific orientation, facilitating the attack of the activated oxygen species on a particular carbon atom from a defined direction, thus ensuring both regiospecificity and stereospecificity. ontosight.ai

Hydratase and Dehydrogenase Activities

Following initial modifications, the side chain of 5beta-cholestane derivatives undergoes further transformations, including hydration and dehydrogenation, primarily within the peroxisomes. These reactions are essential for the shortening of the side chain in the process of bile acid synthesis.

3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-enoyl-CoA Hydratase (EC 4.2.1.107)

This enzyme catalyzes the hydration of the double bond in the side chain of (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA. nih.govnih.govexpasy.org The reaction involves the addition of a water molecule across the C24-C25 double bond. reactome.org

The product of this hydration is (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestanoyl-CoA, a key intermediate in the synthesis of cholic acid. nih.govreactome.org This reaction is catalyzed by the D-bifunctional enzyme. reactome.org

Role of Bifunctional Enzymes in Peroxisomal Beta-Oxidation

Peroxisomal β-oxidation is a critical pathway for the degradation of very-long-chain fatty acids and the side chains of cholesterol derivatives. mdpi.comnih.gov This process involves a set of enzymes, including bifunctional enzymes that possess multiple catalytic activities. nih.govbiorxiv.org

In mammals, there are two main types of bifunctional enzymes in peroxisomes:

L-bifunctional enzyme (L-PBE or EHHADH): This enzyme exhibits enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities and is primarily involved in the β-oxidation of straight-chain fatty acids. mdpi.comnih.gov

D-bifunctional enzyme (D-PBE or HSD17B4): This enzyme possesses enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. mdpi.comnih.gov It is crucial for the metabolism of branched-chain fatty acids and the cholesterol side chain during bile acid synthesis. nih.gov The hydratase activity of the D-bifunctional enzyme is responsible for the hydration of 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA. reactome.org

The coordinated action of these enzymatic activities within the bifunctional proteins ensures the efficient processing of sterol intermediates within the peroxisome.

Reductase Enzymes and Stereochemical Control in Sterol Metabolism

Reductase enzymes play a crucial role in the final steps of sterol biosynthesis by saturating double bonds, thereby establishing the final stereochemistry of the molecule. acs.orglibretexts.org These enzymes utilize cofactors like NADPH to donate hydride ions. acs.org The stereochemical outcome of these reduction reactions is tightly controlled, ensuring the formation of the correct isomer. acs.orgyoutube.com For example, the reduction of the Δ24 double bond in cholesterol biosynthesis is a key step that determines the stereochemistry at the C24 position in the side chain. The active site of the reductase enzyme binds the substrate in a specific conformation, allowing for the delivery of the hydride from a particular face of the double bond, thus leading to a stereospecific product. acs.org This precise control is fundamental to the biological activity of the final sterol product. nih.govmdpi.com

Cofactor Requirements for Enzymatic Transformations (e.g., NADPH, NAD)

The enzymatic transformations involved in sterol and bile acid metabolism, including pathways involving derivatives of 5beta-cholest-24-ene, are critically dependent on the presence of specific cofactors. wikipedia.org These non-protein "helper molecules" are essential for the catalytic activity of many enzymes, particularly oxidoreductases, which play a central role in these biochemical conversions. The primary cofactors utilized in these pathways are Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP), which exist in both oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms. wikipedia.orgillinois.edu

In the context of bile acid synthesis, a key metabolic fate for cholesterol and related sterols, derivatives of 5beta-cholest-24-ene are processed by peroxisomal enzymes. A central enzyme in this pathway is the peroxisomal multifunctional enzyme type 2 (HSD17B4), a bifunctional protein that catalyzes two sequential reactions. uniprot.orguniprot.org One of its activities is as an enoyl-CoA hydratase (specifically, 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA hydratase), which hydrates the double bond of substrates like (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA. swisslipids.orgwikipedia.org This hydration step does not directly require a redox cofactor.

However, the second function of HSD17B4 is that of a (3R)-hydroxyacyl-CoA dehydrogenase. This enzymatic activity catalyzes the oxidation of the hydroxyl group formed during the hydration step to produce a 3-ketoacyl-CoA. This dehydrogenation is an oxidation reaction and is strictly dependent on the cofactor NAD+ , which accepts the electrons and is reduced to NADH . uniprot.orguniprot.org Experimental studies have confirmed that in the absence of NAD+, the formation of the keto-acyl derivative from the hydroxylated intermediate does not proceed, highlighting the absolute requirement of this cofactor for the pathway to advance. swisslipids.orgresearchgate.net

The table below summarizes the key enzymatic activities and their respective cofactor requirements in the transformation of 5beta-cholest-24-ene derivatives.

| Enzyme/Enzymatic Activity | Substrate Class | Product Class | Required Cofactor |

| Enoyl-CoA Hydratase (part of HSD17B4) | Enoyl-CoA esters (e.g., (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA) | Hydroxyacyl-CoA esters | None |

| (3R)-hydroxyacyl-CoA dehydrogenase (part of HSD17B4) | (3R)-hydroxyacyl-CoA esters | 3-ketoacyl-CoA esters | NAD+ |

| General Sterol Biosynthesis Enzymes (e.g., for cholesterol) | Various sterol intermediates | Various sterol intermediates | NADPH , NAD+, O₂ |

Regulatory Mechanisms of Enzymes in 5beta-Cholest-24-ene Metabolism

The metabolic pathways involving 5beta-cholest-24-ene and other sterols are exquisitely regulated to ensure cellular homeostasis and respond to metabolic demands. wikilectures.eu This regulation occurs at multiple levels, including control of enzyme catalytic activity and the amount of enzyme present. nih.gov The enzymes that catalyze irreversible reactions or are situated at the entry point of a pathway are often the primary targets for regulation. wikilectures.eu

Feedback Inhibition: This is a common and efficient regulatory strategy where the final product of a metabolic pathway inhibits an enzyme that acts earlier in the sequence. khanacademy.org In sterol biosynthesis, the quintessential example is the regulation of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis. creative-proteomics.com When cellular cholesterol levels are high, cholesterol and its derivatives can allosterically inhibit HMG-CoA reductase, thereby reducing the flux through the entire pathway. creative-proteomics.com This prevents the unnecessary expenditure of energy and the accumulation of intermediates. While specific inhibitors for enzymes acting directly on 5beta-cholest-24-ene are less characterized, the principle of feedback control by downstream products like bile acids is a fundamental aspect of their metabolic pathway regulation.

Allosteric Regulation: Enzymes can be rapidly activated or inhibited by molecules binding to a site distinct from the active site, known as an allosteric site. atlanticoer-relatlantique.ca This binding induces a conformational change in the enzyme, altering its affinity for the substrate and its catalytic efficiency. creative-proteomics.com Allosteric regulation allows cells to fine-tune metabolic pathways in response to the immediate concentrations of various metabolites. khanacademy.org

Post-Translational Modifications: The activity of enzymes in sterol pathways can be rapidly modulated by the covalent attachment of chemical groups. nih.gov Phosphorylation (the addition of a phosphate group) and ubiquitination (the attachment of ubiquitin, often targeting the enzyme for degradation) are key modifications. nih.gov For example, HMG-CoA reductase and DHCR7 (7-dehydrocholesterol reductase) are known to be regulated by phosphorylation and sterol-induced ubiquitination, providing a swift mechanism to control cholesterol synthesis. nih.gov

Cofactor Availability: The concentration of cofactors such as NADPH can also serve as a regulatory input. The synthesis of sterols is highly dependent on the reducing power of NADPH. tandfonline.comresearchgate.net The cell's redox state, reflected in the ratio of NADPH to NADP+, can therefore influence the rate of cholesterol biosynthesis. researchgate.net Intriguingly, some regulatory proteins can sense cofactor levels. The E3 ubiquitin ligase MARCHF6, which targets several NADPH-dependent enzymes in the cholesterol pathway for degradation, is itself activated by NADPH. This creates a complex system where high levels of the necessary cofactor can, paradoxically, promote the degradation of the enzymes that use it, ensuring a tightly controlled balance. researchgate.net

The table below provides an overview of these principal regulatory mechanisms.

| Regulatory Mechanism | Description | Example from Sterol Metabolism |

| Feedback Inhibition | The end product of a pathway inhibits an upstream enzyme. | High cholesterol levels inhibit HMG-CoA reductase activity. creative-proteomics.comatlanticoer-relatlantique.ca |

| Allosteric Regulation | Activator or inhibitor molecules bind to a non-active site, altering enzyme activity. | Metabolites can bind to regulatory enzymes to increase or decrease pathway flux. atlanticoer-relatlantique.ca |

| Post-Translational Modification | Covalent modification (e.g., phosphorylation, ubiquitination) of an enzyme to alter its activity or stability. | Phosphorylation of HMG-CoA reductase; sterol-induced ubiquitination and degradation of key enzymes. nih.gov |

| Cofactor Availability | The concentration of required cofactors like NADPH can limit or enhance the rate of reaction. | The cellular NADPH/NADP+ ratio influences the rate of cholesterol synthesis. researchgate.net |

Chemical Synthesis and Derivatization Strategies for 5beta Cholest 24 Ene and Analogs

Total Chemical Synthesis Approaches for 5beta-Cholest-24-ene and its Derivatives

The total synthesis of complex sterols like cholesterol and its derivatives has been a significant objective in organic chemistry. wikipedia.org While the complete de novo synthesis of 5beta-cholest-24-ene is not commonly detailed, its preparation and the synthesis of its derivatives often start from readily available steroidal precursors.

A common strategy involves the modification of the side chain of a pre-existing steroid nucleus. For instance, the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol has been achieved from cholic acid. researchgate.net One key step in such syntheses is the dehydration of a 25-hydroxycholestane derivative. Refluxing 5β-cholestane-3α,7α,12α,25-tetrol with a mixture of glacial acetic acid and acetic anhydride (B1165640) can yield 5β-cholest-24-ene-3α,7α,12α-triol. researchgate.netresearchgate.net This reaction's duration is monitored to ensure the complete disappearance of the starting tetrol, thereby maximizing the yield of the desired Δ24-unsaturated product. researchgate.net

Similarly, the synthesis of 5β-cholestane-3α,7α,24,25-tetrol has been reported, starting from 5β-cholestane-3α,7α,25-triol through dehydration and subsequent peroxidation. nih.gov These methods highlight a general approach where the C24-C25 double bond is introduced via elimination reactions from a suitably functionalized side chain. The starting materials for these syntheses are often derived from natural sources, such as cholic acid or stigmasterol (B192456), which provide the core steroid skeleton. researchgate.netresearchgate.net

Stereocontrolled Synthesis of Side-Chain Modifications and Isomers

Achieving specific stereochemistry in the side chain of sterols is a significant synthetic challenge that is critical for studying their biological activities. The development of stereocontrolled methods allows for the synthesis of specific isomers and analogs with defined three-dimensional structures.

For the synthesis of dihydroxylated side chains, such as those found in brassinosteroid analogs, oxidative decarboxylation can be employed to create a terminal olefin at the C22-C23 position. mdpi.com Subsequent dihydroxylation of this double bond often results in a mixture of epimers, which can then be separated. mdpi.com The absolute configuration of the newly formed stereocenters can be determined using techniques like single-crystal X-ray diffraction analysis of a suitable derivative, such as a benzoylated product. mdpi.com

Hydroboration-oxidation is another powerful tool for the stereoselective functionalization of double bonds in the steroid side chain. For example, the hydroboration of 5β-cholest-24-ene-3α,7α-diol, followed by oxidation, yields 5β-cholestane-3α,7α,24-triol. nih.gov This reaction can produce epimeric alcohols at C-24, which can often be resolved by chromatographic techniques. nih.gov The assignment of the R or S configuration at these new stereocenters is often tentatively made based on molecular rotation differences and confirmed by spectroscopic methods. nih.gov

The synthesis of fluorinated sterol analogs also relies heavily on stereocontrolled reactions to build the side chain. nih.gov These complex syntheses often involve multiple steps to construct the side chain with the desired stereochemistry and incorporate the fluorine atoms at specific positions.

Chemo-Enzymatic Synthesis of 5beta-Cholest-24-ene Related Compounds

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of enzymatic transformations. This approach is particularly useful for the synthesis of complex molecules like sterol derivatives, where stereoselectivity is paramount. Enzymes can catalyze reactions at specific positions on the steroid scaffold, often with high regio- and stereoselectivity that is difficult to achieve with purely chemical methods.

For example, lipases are commonly used for the kinetic resolution of racemic mixtures of sterol derivatives. uc.pt In the synthesis of epoxysterols, a mixture of 5,6-epoxycholestane-3β,4β-diol epimers was successfully separated using lipase (B570770) AY-catalyzed acylation. uc.pt This enzymatic step allowed for the isolation of the desired β-epoxide derivative in a significantly increased yield. uc.pt

Enzymes can also be used to introduce or modify functional groups. For instance, benzoate-coenzyme A ligase can be used to activate carboxylic acids for subsequent reactions catalyzed by polyketide synthases. nih.gov While not directly applied to 5beta-cholest-24-ene, this methodology demonstrates the potential for using enzymatic activation to create diverse sterol-like structures. nih.gov The regeneration of cofactors like ATP is often a key consideration in these enzymatic systems, and coupled enzyme systems can be used to maintain the necessary cofactor levels. nih.gov

The synthesis of propenylbenzene derivatives, which share some structural motifs with steroid side chains, has also been accomplished using chemo-enzymatic methods. frontiersin.org Microbial transformations using Rhodococcus species have been employed to obtain hydroxy ketones from diols with good yields. frontiersin.org This highlights the potential of using whole-cell biocatalysts for the selective oxidation of hydroxyl groups in complex molecules.

Preparation of Isotopically Labeled 5beta-Cholest-24-ene for Tracer Studies

Isotopically labeled compounds are indispensable tools for studying the metabolism and biological pathways of molecules like 5beta-cholest-24-ene. The introduction of stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C) allows for the tracking of the molecule and its metabolites in biological systems.

A common strategy for preparing isotopically labeled steroids is to introduce the label during the synthetic process. For example, 5β-[G-³H]Cholestane-3α,7α,24ξ,25-tetrol was synthesized from 5β-[G-³H]cholestane-3α,7α,25-triol. nih.gov This tritiated compound could then be used in perfusion studies to identify its metabolic products in the liver. nih.gov

Tracer studies using ¹⁸O-labeled cholesterol hydroperoxides have been instrumental in understanding the mechanisms of lipid peroxidation. researchgate.net The synthesis of these labeled compounds allows for the definitive identification of reaction products using mass spectrometry, providing evidence for specific chemical mechanisms like the Russell-type mechanism. researchgate.net

For quantitative studies using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate quantification. science.gov Protocols have been developed for the preparation of isotopically uniform steroid standards, which are essential for applications such as doping control analysis. researchgate.net These methods often involve careful preparation and dispensing procedures to avoid isotopic fractionation. researchgate.net The use of such standards allows for the reliable measurement of the tracer-to-tracee ratio, which is fundamental to many metabolic studies. science.gov

Development of Synthetic Analogs for Structure-Activity Relationship Investigations

The synthesis of analogs of a bioactive molecule is a cornerstone of medicinal chemistry and chemical biology, allowing researchers to probe the relationship between a molecule's structure and its biological activity (SAR). By systematically modifying different parts of the 5beta-cholest-24-ene structure, it is possible to identify the key functional groups and structural features required for its biological effects.

SAR studies often involve the synthesis of a library of related compounds with variations in the steroid nucleus or the side chain. For example, analogs with modified C/D ring structures or different side chains have been synthesized to explore their activity as agonists for nuclear receptors like FXR or membrane receptors like TGR5. icepharma.commdpi.com The synthesis of these analogs can involve multi-step sequences, including reactions to introduce new functional groups, alter stereochemistry, or modify the carbon skeleton. mdpi.com

The biological evaluation of these synthetic analogs, often using panels of human cancer cell lines or other bioassays, provides data on their cytotoxic or cytostatic activity. nih.gov This information helps in designing new compounds with improved potency or selectivity. For instance, the synthesis of chalcone-linked isoxazole (B147169) derivatives has been explored in the search for new antitubercular agents, demonstrating how different molecular scaffolds can be combined to create novel bioactive compounds. nih.gov

In the context of brassinosteroids, which are structurally related to cholestane (B1235564) derivatives, numerous analogs have been synthesized to understand the structural requirements for plant growth-promoting activity. mdpi.com These studies have investigated the importance of the stereochemistry at C22 and the nature of the substituents on the A and B rings. mdpi.com The synthesis of analogs with shorter side chains, such as 24-nor-5α-cholane derivatives, helps to elucidate the role of the side chain length and conformation in biological activity. mdpi.commdpi.com

Analytical Methodologies for the Characterization and Quantification of 5beta Cholest 24 Ene

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the isolation and purification of 5beta-Cholest-24-ene from various matrices. The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample and the desired level of purity.

Gas chromatography, particularly with the use of capillary columns, is a well-established method for the analysis of sterols, including derivatives of 5beta-cholest-24-ene. capes.gov.br The high resolving power of capillary GC allows for the separation of closely related isomers. For instance, in the analysis of bile alcohol derivatives, gas-liquid chromatography (GLC) has been effectively used. researchgate.net

Specialized stationary phases are often employed to achieve optimal separation. For the analysis of trimethylsilyl (B98337) (TMSi) ether derivatives of related 5-beta-cholestane tetrols, columns packed with 3% QF-1 or 1% HI-EFF 8BP have proven useful. researchgate.net The retention times of these derivatives on such columns show a linear relationship with the position of the side-chain trimethylsiloxyl substituent, aiding in their identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another key technique for the separation and analysis of 5beta-cholest-24-ene and its analogs. capes.gov.br HPLC can be performed in both normal-phase and reversed-phase modes, offering flexibility for separating sterols with a wide range of polarities. nih.gov

The separation of E and Z isomers of substituted methyl hydroxy-5beta-cholest-24-en-26-oates has been successfully achieved using HPLC, complementing data from GC analysis. capes.gov.br Furthermore, medium pressure liquid chromatography on silica (B1680970) gel columns has been utilized for the separation of acetate (B1210297) derivatives of oxygenated sterols. nih.gov For more complex samples, such as plasma, reversed-phase HPLC is instrumental in the rapid removal of cholesterol to allow for the analysis of more polar oxygenated sterols. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple and rapid analytical tool, often used for monitoring the progress of chemical reactions during the synthesis of steroidal compounds. mdpi.comgoogle.com For analytical TLC of related steroid derivatives, silica gel 60 plates are commonly used. mdpi.com Visualization of the separated spots can be achieved by spraying with a 25% sulfuric acid solution in water followed by heating. mdpi.com While primarily qualitative, TLC provides valuable preliminary data before proceeding to more quantitative methods like GC or HPLC.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive detection of 5beta-Cholest-24-ene. It is most powerfully applied when coupled with a chromatographic separation method.

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a robust method for both the separation and identification of volatile compounds like sterols. The technique has been used to confirm the structures of various bile alcohols, where the major fragmentations in the mass spectra of trimethylsilyl derivatives are often due to the side-chain substituents. researchgate.net

Isotope dilution-mass spectrometry, a highly accurate quantification method, has been developed for determining cholesterol oxidation products in biological samples like human plasma using GC-MS. nih.gov This approach involves the use of deuterium-labeled internal standards to ensure high precision and accuracy. nih.govnih.gov GC-MS has been instrumental in identifying and quantifying various oxysterols, with some found in concentrations as low as nanograms per milliliter in plasma. nih.gov

| Analyte Group | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Bile Alcohols (as TMSi derivatives) | Synthetic Mixtures | Structural confirmation based on fragmentation patterns of side-chain substituents. | researchgate.net |

| Cholesterol Oxidation Products | Human Plasma | Quantification of nine oxysterols using isotope dilution with deuterium-labeled standards. | nih.gov |

| 4-beta-hydroxycholesterol | Human Plasma, Rat Liver | Identification and quantification using a deuterium-labeled internal standard. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile or thermally labile sterols that are not amenable to GC. For the analysis of oxysterols in plasma, a method involving ethanol (B145695) extraction, solid-phase extraction to remove cholesterol, and derivatization has been developed for subsequent LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) analysis. sfrbm.org

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the accurate quantification of sterols and their metabolites in various biological matrices. researchgate.netnih.gov This technique is considered a reference measurement procedure by institutions like the National Institute of Standards and Technology (NIST) for cholesterol quantification due to its high precision and accuracy. nih.gov The fundamental principle of ID-MS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled 5beta-Cholest-24-ene (e.g., containing deuterium, ¹³C)—to the sample. This labeled compound serves as an internal standard that behaves almost identically to the endogenous, unlabeled analyte during sample extraction, purification, and ionization. nih.gov

The sample, once "spiked" with the internal standard, is processed, and the mixture is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govucl.ac.uk For GC-MS analysis, sterols are often derivatized, for example, by converting them into trimethylsilyl (TMS) ethers, to enhance their volatility and thermal stability. mdpi.com The mass spectrometer measures the ratio of the ion signal from the naturally occurring analyte to that of the isotopically labeled internal standard. Since the amount of the added internal standard is precisely known, this ratio allows for the exact calculation of the concentration of the endogenous 5beta-Cholest-24-ene in the original sample, correcting for any losses incurred during sample workup. While specific applications for 5beta-Cholest-24-ene are not extensively documented, the methodology developed for other cholestene isomers and oxysterols is directly applicable. researchgate.netnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for the analysis of non-volatile, thermally unstable, and high-molecular-weight compounds like sterols and their conjugates. creative-proteomics.comnih.gov Developed in the early 1980s, the technique involves bombarding the sample, which is dissolved in a non-volatile liquid matrix such as glycerol (B35011) or 3-nitrobenzyl alcohol, with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). creative-proteomics.commdpi.com This process desorbs and ionizes the analyte molecules with minimal fragmentation.

For a compound like 5beta-Cholest-24-ene, FAB-MS would primarily generate protonated molecules, [M+H]⁺, providing clear molecular weight information. creative-proteomics.com This is a significant advantage over harder ionization methods that can cause extensive fragmentation, obscuring the molecular ion. Although a soft technique, some fragmentation does occur, which can be structurally informative. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce further fragmentation, revealing details about the steroid nucleus and the unsaturated side chain. While specific FAB-MS studies on 5beta-Cholest-24-ene are sparse, the technique has been successfully applied to characterize a wide range of sterols, steroid glycosides, and bile acids, demonstrating its utility in determining molecular structure and identifying functional groups in complex steroid molecules. nih.govnih.gov

Ambient Ionization Mass Spectrometry (AIMS) in Sterolomics

Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the ionization of analytes directly from their native environment with minimal or no sample preparation. acs.orgresearchgate.netnih.gov This capability has positioned AIMS as a powerful tool for high-throughput screening in the field of sterolomics—the large-scale study of sterols. researchgate.net Techniques such as Direct Analysis in Real Time (DART) and Atmospheric Pressure Thermal Desorption Chemical Ionization (APTDCI) are prominent examples of AIMS. researchgate.netrsc.org

In a typical AIMS application for sterol analysis, a sample, such as a dried blood or plasma spot, can be analyzed directly. researchgate.netrsc.org The APTDCI method, for instance, uses thermal desorption to volatilize the sterols from the sample surface, followed by chemical ionization at atmospheric pressure. rsc.org This approach drastically reduces analysis time by eliminating the need for laborious extraction and derivatization steps common in traditional GC-MS or LC-MS workflows. acs.orgresearchgate.net AIMS methods are particularly advantageous for rapid screening of metabolic disorders related to cholesterol biosynthesis. While specific applications for 5beta-Cholest-24-ene are not detailed in the literature, the proven ability of AIMS to analyze diverse sterol profiles suggests its potential for the rapid detection and semi-quantitative analysis of this compound in complex biological mixtures. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR, Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex steroids like 5beta-Cholest-24-ene. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the carbon skeleton and the chemical environment of each atom. nih.gov

Proton (¹H) NMR: The ¹H NMR spectrum of a 5beta-cholestane derivative provides key diagnostic signals that confirm its stereochemistry. A characteristic feature of the 5-beta configuration is the signal for the axial proton at position 4 (H-4α), which typically appears as a pseudo-triplet around δ 2.70 ppm, well-shifted from other signals in the steroid envelope. researchgate.net The signals for the vinylic protons on the C24-C25 double bond would also be readily identifiable in the olefinic region of the spectrum. However, many of the other proton signals, particularly those on the steroid core and the saturated portion of the side chain, overlap extensively in a region between δ 1.0 and 2.0 ppm, making complete assignment challenging without advanced 2D NMR techniques like COSY. scispace.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum offers a clearer picture, as each non-equivalent carbon atom typically produces a distinct signal with a wide chemical shift range (0-220 ppm). libretexts.org The chemical shifts are highly sensitive to the local stereochemical environment. For 5beta-Cholest-24-ene, the A/B ring fusion is confirmed by the characteristic chemical shifts of the carbons in rings A and B, which differ significantly from their 5-alpha counterparts. nih.gov Studies on related 5beta-cholestane compounds have allowed for the assignment of most carbons in the steroid nucleus. nih.gov The presence of the double bond at C-24 is confirmed by signals in the olefinic region (typically δ 120-140 ppm). The chemical shifts of the side-chain carbons, particularly those adjacent to the double bond (C-23, C-26, C-27), are diagnostic for the C-24 position of the unsaturation. cdnsciencepub.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 5beta-Cholest-24-ene (Predicted values based on data from analogous 5beta-cholestanes and cholest-24-ene derivatives. nih.govcdnsciencepub.com)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-1 | 36-38 | C-15 | 24-26 |

| C-2 | 21-23 | C-16 | 28-30 |

| C-3 | 26-28 | C-17 | 56-58 |

| C-4 | 29-31 | C-18 | 12-14 |

| C-5 | 42-44 | C-19 | 24-26 |

| C-6 | 27-29 | C-20 | 35-37 |

| C-7 | 30-32 | C-21 | 18-20 |

| C-8 | 35-37 | C-22 | 33-35 |

| C-9 | 40-42 | C-23 | 25-27 |

| C-10 | 35-37 | C-24 | ~125 |

| C-11 | 21-23 | C-25 | ~131 |

| C-12 | 40-42 | C-26 | 25-27 |

| C-13 | 42-44 | C-27 | 17-19 |

| C-14 | 56-58 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. An IR spectrum displays the absorption of infrared radiation by a molecule as a function of frequency or wavenumber (cm⁻¹). vscht.cz For 5beta-Cholest-24-ene, the IR spectrum would be dominated by absorptions arising from the vibrations of its hydrocarbon framework. nih.gov

Table 2: Characteristic Infrared Absorption Bands for 5beta-Cholest-24-ene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 |

| C=C Stretch | Alkene | 1660 - 1680 (may be weak) |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 |

| Fingerprint Region | Overall Skeleton | < 1500 |

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules, including steroids. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. While simple sterols may not have strong chromophores that absorb in the accessible UV-Vis region, their stereochemistry can be determined by derivatization or through the use of induced CD. nih.gov

For 5beta-Cholest-24-ene, CD spectroscopy would be crucial for confirming the cis-fusion of the A and B rings, which defines the 5beta configuration. The inherent chirality of the steroid nucleus gives rise to a characteristic CD spectrum. Furthermore, the stereochemistry can be definitively assigned using induced circular dichroism, where a chiral complex is formed in situ between the steroid and an achiral lanthanide shift reagent, such as Eu(fod)₃. semanticscholar.org The interaction of the shift reagent with functional groups on the steroid induces a strong CD signal, known as a Cotton effect. The sign of this induced Cotton effect is directly related to the spatial arrangement of the atoms, allowing for the unambiguous assignment of the absolute configuration at specific chiral centers. nih.govsemanticscholar.org This method has been successfully used to determine the stereochemistry of various cholestane (B1235564) derivatives, including hydroxylated analogs of 5beta-cholest-24-ene, confirming its applicability for assigning the stereochemistry of the parent compound. nih.govnih.gov

Advanced Sample Preparation and Derivatization for Analytical Research

The analysis of 5beta-Cholest-24-ene, particularly from complex matrices such as sediments, tissues, or food products, necessitates efficient extraction and cleanup procedures to isolate the target analyte from interfering substances. researchgate.netnih.gov Following extraction, derivatization is a critical step to improve the volatility and thermal stability of the sterol for gas chromatography (GC) analysis. aocs.orgmdpi.com

Advanced Sample Preparation Techniques:

Conventional methods like Soxhlet extraction and maceration have been widely used for sterol extraction but are often time-consuming and require large volumes of organic solvents. nih.govmdpi.com Modern techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and automation.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of cell walls and enhanced mass transfer of the analyte into the solvent. mdpi.com UAE has been shown to be highly effective for extracting phytosterols (B1254722), achieving high yields in a shorter time compared to traditional methods. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov It offers benefits such as reduced extraction time and solvent volume. nih.gov

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.netajgreenchem.com By manipulating pressure and temperature, the solvating power of the fluid can be tailored to selectively extract specific compounds, offering a green alternative to organic solvents. researchgate.netajgreenchem.com

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering compounds from the sample extract. mdpi.comnih.gov Various sorbents, such as silica or C18, can be employed to selectively retain either the sterols or the impurities, allowing for their separation. mdpi.comresearchgate.net

Saponification:

For samples where sterols are present as esters, a saponification step is often required. This involves heating the sample with an alkaline solution, such as potassium hydroxide (B78521) in methanol, to hydrolyze the ester bonds and liberate the free sterols. researchgate.netmdpi.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Due to the presence of a hydroxyl group, sterols like 5beta-Cholest-24-ene are not sufficiently volatile for direct GC analysis. Derivatization is therefore essential to convert the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether. aocs.orgmdpi.com

Silylation: This is the most common derivatization technique for sterols. aocs.orgresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. aocs.orgmdpi.com The reaction is typically carried out by heating the sample with the silylating reagent in a solvent like pyridine. aocs.orgmdpi.com The resulting TMS-ethers are more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity. aocs.org For sterically hindered hydroxyl groups, more potent silylating mixtures or longer reaction times and higher temperatures may be necessary to achieve complete derivatization. aocs.orgnih.gov Injection-port derivatization, where the derivatization reaction occurs in the hot GC inlet, offers a rapid alternative to conventional methods. researchgate.net

The following table summarizes common derivatization reagents and their applications:

| Derivatization Reagent | Abbreviation | Common Application | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation of hydroxyl groups in sterols for GC-MS analysis. | aocs.orgmdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation of hydroxyl groups, including those with some steric hindrance. | aocs.orgnih.gov |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA or MSTFA to enhance reactivity. | aocs.orgmdpi.com |

Method Validation, Quality Control, and Interlaboratory Harmonization in Sterol Analysis

To ensure the reliability and comparability of analytical data for 5beta-Cholest-24-ene, rigorous method validation, ongoing quality control, and participation in interlaboratory harmonization programs are essential. mdpi.comresearchgate.netnih.gov

Method Validation:

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mst.dkslideshare.net Key validation parameters include:

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. vup.skfarmaciajournal.com It is typically assessed by analyzing a series of standard solutions at different concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve. vup.sk

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govcsic.es It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. csic.esmdpi.com

Intermediate Precision (Inter-assay precision): The precision obtained within a single laboratory, but on different days, with different analysts, or different equipment. csic.es

Accuracy: Accuracy is the closeness of the analytical result to the true value. csic.esmdpi.com It is often determined through recovery studies by analyzing a sample spiked with a known amount of the analyte. nih.govcsic.es

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netvup.sk The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netvup.sk These are typically determined based on the signal-to-noise ratio of the analytical signal. vup.sk

Specificity (Selectivity): This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. inorganicventures.com

The following table provides an example of typical acceptance criteria for method validation parameters in sterol analysis:

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | ≥ 0.99 | vup.sk |

| Precision (RSD) | < 15-20% | researchgate.netcsic.es |

| Accuracy (Recovery) | 80-120% | nih.gov |

Quality Control:

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes the regular analysis of QC samples, such as certified reference materials (CRMs) or laboratory control samples, to ensure that the method is performing within established limits. researchgate.netmdpi.com The use of internal standards, such as 5α-cholestane, is also a crucial QC measure to correct for variations in extraction efficiency and instrumental response. researchgate.netscielo.br

Interlaboratory Harmonization:

Discrepancies in analytical results between different laboratories can arise from variations in sample preparation, derivatization, calibration, and data processing. mdpi.comnih.gov Interlaboratory comparison studies, also known as proficiency testing, are organized to assess and improve the comparability of data among laboratories. researchgate.netmdpi.comisprambiente.gov.it In these studies, a homogeneous sample is distributed to multiple laboratories for analysis, and the results are statistically compared. researchgate.net Such exercises have been conducted for sterols in marine sediments and have highlighted the need for harmonization of analytical methods to ensure the quality and consistency of environmental monitoring data. researchgate.netmdpi.com The development and use of certified reference materials with assigned values for specific sterols are vital for achieving harmonization. researchgate.net

Biological Significance and Comparative Biochemistry of 5beta Cholest 24 Ene

Occurrence and Distribution in Diverse Biological Systems

The detection of 5beta-cholest-24-ene derivatives has been documented in various biological contexts, highlighting their role as metabolic intermediates.

Detection in Specific Tissues and Cell Types (e.g., liver, brain)

The liver is a primary site for the metabolism of 5beta-cholest-24-ene derivatives, given its central role in bile acid synthesis. researchgate.net Studies have identified intermediates such as (24E)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA within liver peroxisomes, where they undergo enzymatic modification. uniprot.orguniprot.org Specifically, these reactions are part of the beta-oxidation process required for the shortening of the cholesterol side chain to form C24-bile acids. nih.gov

While direct detection of 5beta-cholest-24-ene in the brain is not prominently documented, the brain is a major site of cholesterol turnover, producing oxysterols like 24S-hydroxycholesterol that are transported to the liver for conversion into bile acids. reactome.orgnih.gov The metabolic pathways in the liver that process these brain-derived sterols would involve 5beta-cholestane intermediates.

Identification in Various Organisms (e.g., rat, bovine, plants, marine species)

Research has confirmed the presence of 5beta-cholest-24-ene derivatives in several mammalian species. In rats, liver homogenates have been shown to convert precursors into C27-intermediates including 5beta-cholest-24-en-26-oic acids during bile acid biosynthesis. nih.gov Furthermore, the enzyme responsible for metabolizing a key derivative, (24E)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA, is the peroxisomal multifunctional enzyme type 2 (HSD17B4), which has been characterized in both humans and mice. uniprot.orguniprot.org The synthesis of cerebrosterol (cholest-5-ene-3beta, 24-diol), a related compound, has been observed in bovine cerebral cortical microsomes. nih.gov

Evidence for the existence of 5beta-cholest-24-ene or its close derivatives in plants is less direct. Plants synthesize a variety of phytosterols (B1254722), and some, like those found in Silene wallichiana and Vitex megapotamica, include complex cholestane (B1235564) structures. nih.gov However, the specific 5beta-cholest-24-ene is not commonly reported. Marine organisms are known to produce a diverse array of sterols, but information on 5beta-cholest-24-ene is sparse. nih.gov The related stanol, 5beta-coprostanol, formed by the bacterial reduction of cholesterol, is found in the gut of most higher animals and birds. wikipedia.orghmdb.ca

Role in Cholesterol Homeostasis and Lipid Transport Mechanisms

The metabolism of 5beta-cholest-24-ene derivatives is intrinsically linked to cholesterol homeostasis, primarily through their role in the bile acid synthesis pathway, which is a major route for cholesterol elimination. hmdb.cahmdb.cawikipathways.org Bile acids themselves are crucial for the intestinal absorption of dietary fats and fat-soluble vitamins and act as signaling molecules that regulate cholesterol and lipid metabolism. hmdb.cahmdb.ca

The transport of these lipophilic molecules in the aqueous environment of the blood is facilitated by their packaging into lipoproteins. wikipedia.orgsigmaaldrich.comnih.gov While specific binding proteins for 5beta-cholest-24-ene are not identified, its metabolites, as part of the broader sterol pool, would be transported within these particles. For instance, oxysterols derived from cholesterol are transported from the brain to the liver via lipoproteins for further processing. nih.gov

Intermediary Role in Bile Acid Synthesis Across Different Species

The most well-defined role of 5beta-cholest-24-ene derivatives is as intermediates in the synthesis of primary bile acids, such as cholic acid and chenodeoxycholic acid. nih.govebi.ac.ukgenome.jp This has been demonstrated in mammals like humans and rats.

The pathway involves the conversion of cholesterol through a series of enzymatic steps in the liver. researchgate.netkegg.jp A key intermediate, (24E)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA, is formed during the peroxisomal beta-oxidation of the cholesterol side chain. uniprot.orguniprot.orgnih.gov This compound is then hydrated by the peroxisomal multifunctional enzyme type 2 (HSD17B4) to (24R,25R)-3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oyl-CoA, which is a step towards the formation of cholic acid. uniprot.orguniprot.org The presence of 5beta-cholest-24-ene-3alpha,7alpha,12alpha-triol has also been noted in the context of bile acid synthesis. nih.govresearchgate.net

The fundamental steps of bile acid synthesis, including the formation of C24 bile acids from C27 sterols, are conserved across many vertebrate species, from fish to mammals, although the specific bile acids produced can vary. nih.govuchicago.edu

Relationship to Other Sterols and Oxysterols within Metabolic Networks

5beta-Cholest-24-ene and its derivatives are positioned within a complex network of sterol and oxysterol metabolism. wikipathways.org Oxysterols, which are oxygenated derivatives of cholesterol, are not merely intermediates but also important signaling molecules that regulate cholesterol homeostasis. wikipathways.org

The precursor to the 5beta-cholestane ring structure is cholesterol, which undergoes reduction of the C5-C6 double bond. The formation of the 5beta configuration is catalyzed by the enzyme delta4-3-oxosteroid 5beta-reductase (AKR1D1). ebi.ac.uknih.gov

Desmosterol (B1670304) (cholesta-5,24-dien-3beta-ol) is another important sterol that is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. ebi.ac.ukwikipedia.org It shares the C24 double bond with 5beta-cholest-24-ene, but has a different stereochemistry at the A/B ring junction (a delta-5 double bond instead of the saturated 5-beta configuration). Inhibition of the enzyme that reduces this double bond, 24-dehydrocholesterol reductase (DHCR24), leads to an accumulation of desmosterol. researchgate.net

Biochemical Basis of Genetic and Enzymatic Disorders Affecting Related Sterol Pathways

Inborn errors of metabolism affecting the bile acid synthesis pathway can lead to the accumulation of unusual intermediates, including derivatives of 5beta-cholest-24-ene.

One such documented case involved an infant with familial giant cell hepatitis, where elevated levels of 5beta-cholest-24-ene-3alpha,7alpha,12alpha-triol were found in the urine. bibliomed.org This pointed to a defect in the 25-hydroxylase pathway of bile acid synthesis, specifically in one of the enzymes responsible for converting a pentol derivative to cholic acid. bibliomed.org

Deficiencies in the enzyme delta4-3-oxosteroid 5beta-reductase (AKR1D1) lead to a severe and often lethal neonatal liver disease. nih.govscientificlabs.comresearchgate.netmdpi.com This deficiency blocks the formation of 5beta-reduced steroids, which are essential for normal bile acid synthesis, leading to the accumulation of hepatotoxic allo-bile acids (5alpha-reduced). scientificlabs.comresearchgate.netmdpi.com

Furthermore, defects in the peroxisomal multifunctional enzyme type 2 (HSD17B4), which metabolizes (24E)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA, are associated with D-bifunctional protein deficiency, a disorder of peroxisomal beta-oxidation. uniprot.orgresearchgate.net

Mutations in the DHCR24 gene cause desmosterolosis, another rare autosomal recessive disorder of cholesterol biosynthesis, characterized by elevated levels of desmosterol. nih.gov

Below is a table summarizing the key enzymes and disorders related to the metabolism of 5beta-cholestane derivatives.

| Enzyme/Protein | Function | Associated Disorder | Accumulated/Affected Sterols |

| Delta4-3-oxosteroid 5beta-reductase (AKR1D1) | Catalyzes the 5beta-reduction of delta4-3-ketosteroids, a key step in forming the 5beta-cholestane ring structure. nih.govscientificlabs.com | 5beta-reductase deficiency scientificlabs.comresearchgate.net | Accumulation of delta4-3-oxo and 5alpha-reduced (allo-) bile acids. scientificlabs.com |

| Peroxisomal multifunctional enzyme type 2 (HSD17B4) | Hydrates (24E)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA in the peroxisomal beta-oxidation pathway of bile acid synthesis. uniprot.orguniprot.org | D-bifunctional protein deficiency researchgate.net | C27 bile acid intermediates. reactome.org |

| Unknown enzyme in 25-hydroxylation pathway | Involved in the conversion of 5beta-cholestane-3alpha,7alpha,12alpha,24S,25-pentol to cholic acid. bibliomed.org | Familial giant cell hepatitis (specific type) bibliomed.org | 5beta-cholest-24-ene-3alpha,7alpha,12alpha-triol bibliomed.org |

| 24-Dehydrocholesterol reductase (DHCR24) | Reduces the C24-C25 double bond of desmosterol to form cholesterol. researchgate.net | Desmosterolosis nih.gov | Desmosterol nih.gov |

Advanced Research Perspectives and Methodological Innovations

Emerging Analytical Technologies for Sterolomics and Metabolomics

The field of sterolomics, a branch of metabolomics focused on the comprehensive analysis of sterols and their metabolites, has been significantly advanced by modern analytical technologies. Mass spectrometry (MS) is the primary technology used in these studies. nih.gov The coupling of MS with chromatographic separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) has become indispensable for identifying and quantifying sterols, such as 5beta-Cholest-24-ene, within complex biological matrices. creative-proteomics.comresearchgate.net

GC-MS is well-suited for analyzing small, volatile molecules under 650 Da, including many sterols, often after a chemical derivatization step to increase their volatility. nih.gov For broader metabolite coverage and higher sensitivity, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight (TOF) mass spectrometry is an emerging powerful tool for untargeted metabolomics. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is highly versatile, capable of analyzing a wide array of metabolites, including polar, non-volatile, and high-molecular-weight compounds. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting parent ions to generate specific daughter ions, which provides a higher degree of confidence in compound identification. creative-proteomics.com Techniques like selected ion monitoring (SIM) in GC-MS and multiple reaction monitoring (MRM) in LC-MS/MS are used for targeted analysis, offering high sensitivity and specificity, though they rely on the pre-existence of analytical standards to define retention times and fragmentation patterns. nih.gov

Beyond chromatography and mass spectrometry, super-resolution microscopy techniques like stochastic optical reconstruction microscopy (STORM) and photo-activated localization microscopy (PALM) offer the ability to study the spatial distribution of sterol-rich domains within cells at a detail far exceeding conventional light microscopy. creative-proteomics.com While not quantitative in the same manner as MS, these imaging methods provide crucial spatial context for understanding sterol function. creative-proteomics.com

Below is an interactive table summarizing key analytical technologies in sterolomics.

Table 1: Key Analytical Technologies in Sterolomics| Technology | Analytes | Key Advantages | Reference |

|---|---|---|---|

| GC-MS | Volatile small molecules (<650 Da), including sterols (often requires derivatization) | High resolution, well-established libraries | nih.gov |

| LC-MS/MS | Polar and non-polar compounds, thermally unstable and high-molecular-weight molecules | High versatility and sensitivity, detailed structural elucidation | creative-proteomics.comnih.gov |

| GCxGC-TOF-MS | Broad range of metabolites | Enhanced metabolite coverage, peak capacity, and sensitivity | nih.gov |

| Super-Resolution Microscopy | Spatially resolved sterols in cells | Provides spatial context and visualizes sterol-rich domains | creative-proteomics.com |